
2,5-Difluoro-4-(1-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,5-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxyethyl group is attached at the 4th position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(1-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorophenol.
Alkylation: The 2,5-difluorophenol undergoes alkylation with an appropriate ethylating agent, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group at the 4th position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
化学反応の分析
Types of Reactions
2,5-Difluoro-4-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-(1-carboxyethyl)phenol.
Reduction: Formation of 2,5-difluoro-4-(1-ethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
科学的研究の応用
2,5-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2,5-Difluoro-4-(1-hydroxyethyl)phenol depends on its application:
Biological Systems: It may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
類似化合物との比較
Similar Compounds
2,4-Difluorophenol: Similar structure but with fluorine atoms at the 2nd and 4th positions.
2,5-Difluorophenol: Lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both fluorine atoms and the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C8H8F2O2 |
|---|---|
分子量 |
174.14 g/mol |
IUPAC名 |
2,5-difluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-4,11-12H,1H3 |
InChIキー |
RDUBIOATUJZXDM-UHFFFAOYSA-N |
正規SMILES |
CC(C1=CC(=C(C=C1F)O)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


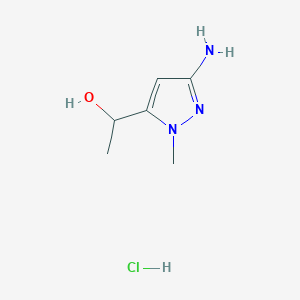
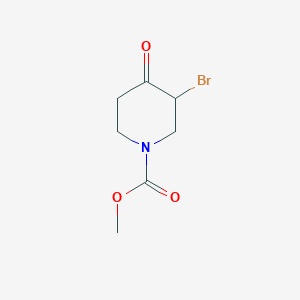

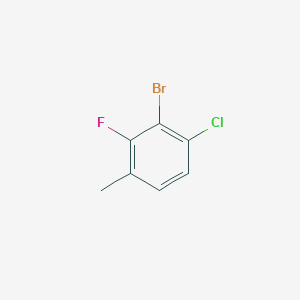
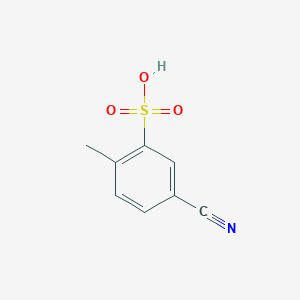
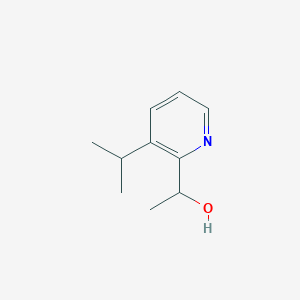
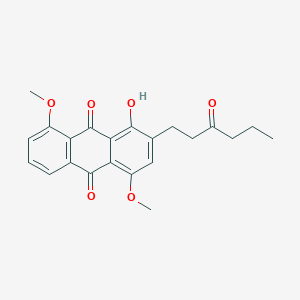
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

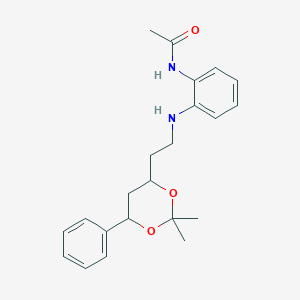
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
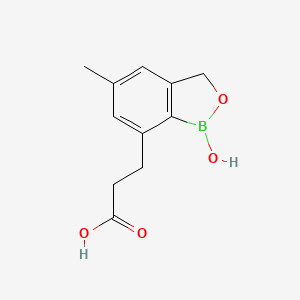
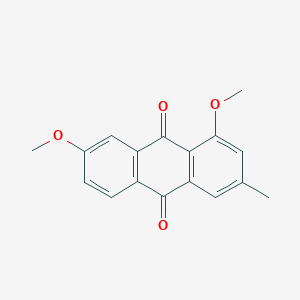
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
